molecular formula C19H16ClN3O4S3 B2949957 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 899724-86-8

2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2949957
CAS No.: 899724-86-8
M. Wt: 481.98
InChI Key: FQKFHQHTJRAGGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide is a structurally complex molecule featuring a dihydropyrimidinone core substituted with sulfonyl and sulfanyl groups. Its synthesis likely involves multi-step reactions, including the formation of the pyrimidinone ring, sulfonation at the 5-position, and thioacetamide coupling at the 2-position.

Properties

CAS No.

899724-86-8

Molecular Formula

C19H16ClN3O4S3

Molecular Weight

481.98

IUPAC Name

2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C19H16ClN3O4S3/c1-28-14-6-3-5-13(9-14)22-17(24)11-29-19-21-10-16(18(25)23-19)30(26,27)15-7-2-4-12(20)8-15/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25)

InChI Key

FQKFHQHTJRAGGX-UHFFFAOYSA-N

SMILES

CSC1=CC=CC(=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=CC=C3)Cl

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide is a heterocyclic compound that has garnered attention for its potential pharmacological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Core Structure : Dihydropyrimidine with a sulfonyl and sulfanyl substituent.
  • Functional Groups : Contains chlorophenyl and methylsulfanyl groups.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

  • Antibacterial Activity :
    • The compound exhibits moderate to strong antibacterial effects against various strains, particularly Salmonella typhi and Bacillus subtilis. In contrast, it shows weaker activity against other tested strains .
  • Enzyme Inhibition :
    • It has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. The results indicate significant inhibitory activity, suggesting potential applications in treating conditions like Alzheimer's disease and gastric ulcers .
  • Binding Affinity :
    • Studies involving bovine serum albumin (BSA) binding interactions demonstrate the compound's pharmacological effectiveness, indicating a favorable profile for drug development .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeResult
AntibacterialSalmonella typhiModerate to strong activity
AntibacterialBacillus subtilisModerate to strong activity
Enzyme InhibitionAcetylcholinesterase (AChE)Significant inhibition
Enzyme InhibitionUreaseStrong inhibition

Detailed Findings

  • Antibacterial Screening :
    • A series of compounds similar to the target compound were synthesized and screened for antibacterial properties. The results indicated that compounds with the sulfamoyl moiety showed enhanced antibacterial activity due to their ability to disrupt bacterial cell wall synthesis .
  • Enzyme Inhibitors :
    • The compound was part of a study evaluating various derivatives for AChE inhibition. Results showed that modifications in the sulfamoyl group significantly affected inhibitory potency, with some derivatives achieving IC50 values in the low micromolar range against AChE .
  • Pharmacological Implications :
    • The presence of multiple bioactive functionalities suggests that this compound could be developed into a multi-target therapeutic agent. Its ability to inhibit both bacterial growth and key metabolic enzymes positions it as a candidate for further pharmacological exploration .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related pyrimidinone and thioacetamide derivatives, leveraging data from crystallographic, synthetic, and spectroscopic studies.

Table 1: Structural and Physicochemical Comparison of Related Compounds

Compound Name Molecular Formula Key Substituents Yield (%) Melting Point (°C) Notable Spectral Data (¹H NMR, δ ppm) References
Target Compound : 2-({5-[(3-Chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide Not explicitly provided - 3-Chlorophenylsulfonyl (C₆H₄Cl-SO₂)
- 3-(Methylsulfanyl)phenyl (C₆H₄-SCH₃)
N/A N/A N/A N/A
Analog 1 : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide C₁₃H₁₁Cl₂N₃O₂S - 4-Methylpyrimidinone
- 2,3-Dichlorophenyl
80 230–232 12.50 (NH-3), 10.10 (NHCO), 7.82 (H-4′), 2.19 (CH₃)
Analog 2 : N-(3-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide C₁₂H₁₂ClN₅OS - 4,6-Diaminopyrimidine
- 3-Chlorophenyl
N/A N/A Crystallographic Monoclinic (P21/c), a = 18.220 Å, β = 108.76°

Key Observations:

Structural Variations: The target compound differs from Analog 1 by replacing the 4-methylpyrimidinone and 2,3-dichlorophenyl groups with a 3-chlorophenylsulfonyl moiety and a 3-(methylsulfanyl)phenyl group. Compared to Analog 2, the target lacks the 4,6-diaminopyrimidine ring but incorporates a sulfonyl group, which may alter hydrogen-bonding interactions and crystal packing .

Synthetic Efficiency :

  • Analog 1 was synthesized in 80% yield, suggesting that similar thioacetamide coupling strategies could be viable for the target compound. However, the bulkier sulfonyl group in the target may reduce reaction efficiency due to steric hindrance .

Spectroscopic and Crystallographic Insights: The NHCO proton in Analog 1 resonates at δ 10.10 ppm, a region typical for amide protons. The target compound’s acetamide group is expected to show similar deshielding, though the sulfonyl group may further downfield-shift adjacent protons . Analog 2 crystallizes in a monoclinic system (P21/c), with unit cell parameters suggesting dense packing due to hydrogen bonding between the diaminopyrimidine and acetamide groups.

Tools for Comparative Analysis :

  • Tools like SimilarityLab () enable rapid identification of structurally similar compounds with recorded bioactivities, aiding in structure-activity relationship (SAR) exploration for the target compound. For example, Analog 1’s dichlorophenyl group is associated with enhanced hydrophobic interactions in receptor binding, a property that could be extrapolated to the target’s 3-(methylsulfanyl)phenyl substituent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.